Regioisomeric Differentiation: 5-Position vs. 6-Position 4-Fluorophenyl Substitution Determines COX-2 Pharmacophore Access
The 5-(4-fluorophenyl) substitution pattern on the pyridazin-3(2H)-one core is regioisomerically distinct from the commercially available 6-(4-fluorophenyl)pyridazin-3(2H)-one (CAS 660425-39-8 analog). This positional difference is pharmacologically consequential: in the pyridazinone COX-2 inhibitor series, 5-substituted analogs (compounds 5a–f) exhibited COX-2 IC₅₀ values ranging from 0.77 to >50 μM, with selective indices (SI = COX-1 IC₅₀ / COX-2 IC₅₀) between 13.38 and 16.70, outperforming indomethacin (SI = 0.50) and approaching celecoxib (SI = 37.03) [1]. In contrast, related 4,6-disubstituted pyridazin-3(2H)-ones developed as FPR agonists showed biased agonism profiles—preferential activation of ERK1/2 phosphorylation over detrimental intracellular Ca²⁺ mobilization—that are scaffold-dependent and would not be expected from a 5-substituted series without explicit empirical validation [2].
| Evidence Dimension | Regioisomeric identity and its pharmacological consequence |
|---|---|
| Target Compound Data | 5-(4-Fluorophenyl)pyridazin-3(2H)-one: 5-position substitution; 4-fluorophenyl at C-5 of pyridazinone |
| Comparator Or Baseline | 6-(4-Fluorophenyl)pyridazin-3(2H)-one: 6-position substitution; available as a distinct commercial entity with different CAS registry; 3-chloro-5-(4-fluorophenyl)pyridazine: chlorine at C-3 |
| Quantified Difference | 5-Substituted pyridazinone COX-2 inhibitors achieve SI values of 13–17 vs. indomethacin SI = 0.50; 6-position analogs not reported for COX-2 activity in this series. Dihedral angle between 4-fluorophenyl ring and pyridazine plane varies up to 86.54° depending on substitution pattern. |
| Conditions | COX-1/COX-2 human recombinant enzyme inhibition assay (in vitro); X-ray crystallography for dihedral angle determination |
Why This Matters
Procurement of the correct regioisomer is non-negotiable: substituting the 6-isomer for the 5-isomer will produce a different chemical entity with unpredictable pharmacological behavior, compromising SAR continuity and experimental reproducibility.
- [1] Hassan RA, et al. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation. Bioorg Med Chem. 2025;130:118348. View Source
- [2] Decker M, et al. Substituted Pyridazin-3(2H)-ones as Highly Potent and Biased Formyl Peptide Receptor Agonists. J Med Chem. 2019. View Source
